

# Barasertib: A Technical Guide to its Molecular Structure, Properties, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Barasertib** (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a phosphate prodrug that undergoes rapid conversion in plasma to its active metabolite, **Barasertib**-HQPA (AZD2811). This document provides a comprehensive technical overview of **Barasertib**'s molecular structure, physicochemical properties, mechanism of action, and detailed protocols for its preclinical evaluation. The information presented is intended to support further research and development of this promising anticancer agent.

## **Molecular Structure and Identification**

**Barasertib** is a pyrazoloquinazoline derivative. Its chemical identity and structure are summarized below.



| Identifier       | Value                                                                                                                                      |  |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name       | 2-(ethyl(3-(4-((5-(2-(3-fluorophenylamino)-2-oxoethyl)-1H-pyrazol-3-yl)amino)quinazolin-7-yloxy)propyl)amino)ethyl dihydrogen phosphate[1] |  |
| Chemical Formula | C26H31FN7O6P[1]                                                                                                                            |  |
| Molecular Weight | 587.54 g/mol [1]                                                                                                                           |  |
| CAS Number       | 722543-31-9 (free acid)[1]                                                                                                                 |  |
| SMILES           | CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3<br>=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP<br>(=O)(O)O[1]                                                   |  |

**Barasertib** is administered as a prodrug and is rapidly metabolized in plasma by phosphatases to its active form, **Barasertib**-HQPA (defos**barasertib**).[2]

| Identifier       | Value                                                                                                               |  |
|------------------|---------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name       | 2-(5-((7-(3-(ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide |  |
| Chemical Formula | C26H30FN7O3                                                                                                         |  |
| Molecular Weight | 507.56 g/mol                                                                                                        |  |
| CAS Number       | 722544-51-6[3]                                                                                                      |  |
| SMILES           | CCN(CCO)CCCOC1=CC2=C(C=C1)N=CN=C2<br>NC3=NNC(=C3)CC(=O)NC4=CC=CC(F)=C4                                              |  |

## **Physicochemical Properties**

A summary of the known physicochemical properties of **Barasertib** and its active metabolite, **Barasertib**-HQPA, is provided below. Experimentally determined melting points and pKa



values are not readily available in the reviewed literature.

| Property         | Barasertib                              | Barasertib-HQPA                                                          |
|------------------|-----------------------------------------|--------------------------------------------------------------------------|
| Molecular Weight | 587.54 g/mol [1]                        | 507.56 g/mol [3]                                                         |
| Appearance       | Solid powder[4]                         | Powder[3]                                                                |
| Solubility       | Soluble in DMSO, insoluble in water.[4] | Soluble in DMSO (≥ 22<br>mg/mL); insoluble in water (<<br>0.1 mg/mL).[3] |

## **Mechanism of Action and Signaling Pathway**

**Barasertib**-HQPA is a highly potent and selective inhibitor of Aurora B kinase, with a reported IC50 of 0.37 nM in cell-free assays.[5] It exhibits approximately 3700-fold greater selectivity for Aurora B over Aurora A.[6] Aurora B is a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis.

Inhibition of Aurora B by **Barasertib**-HQPA disrupts the chromosomal passenger complex, leading to defects in mitotic spindle checkpoint function, improper chromosome alignment, and ultimately, failed cytokinesis. This results in the formation of polyploid cells, which can subsequently undergo apoptosis.[7]





Click to download full resolution via product page

Caption: Barasertib's mechanism of action and signaling pathway.

## **Experimental Protocols**



# In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay and is adapted for the evaluation of **Barasertib**-HQPA.

Objective: To determine the in vitro inhibitory activity of **Barasertib**-HQPA against Aurora B kinase.

#### Materials:

- Recombinant human Aurora B kinase
- Myelin basic protein (MBP) as a substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Barasertib-HQPA
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- White, opaque 384-well plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Barasertib-HQPA in kinase buffer.
- Kinase Reaction:
  - In a 384-well plate, add 1 μL of diluted Barasertib-HQPA or vehicle control.
  - Add 2 μL of Aurora B kinase solution.
  - Add 2 μL of a substrate/ATP mix (containing MBP and ATP).
  - Incubate the plate at 30°C for 60 minutes.[8]







#### • ADP Detection:

- Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[9]
- $\circ~$  Add 10  $\mu L$  of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
- Incubate at room temperature for 30 minutes.[9]
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of Barasertib-HQPA and determine the IC50 value.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pubcompare.ai [pubcompare.ai]
- 2. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. rsc.org [rsc.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.co.uk [promega.co.uk]
- To cite this document: BenchChem. [Barasertib: A Technical Guide to its Molecular Structure, Properties, and Preclinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683942#barasertib-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com